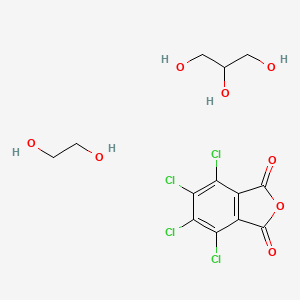![molecular formula C11H17ClN2O2 B14474691 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL CAS No. 69595-42-2](/img/structure/B14474691.png)
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL is a compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features both an amino group and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-2-OL. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The chlorophenoxy group can be reduced under specific conditions.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Aminoethyl)amino]-3-(4-bromophenoxy)propan-2-OL: Similar structure but with a bromine atom instead of chlorine.
1-[(2-Aminoethyl)amino]-3-(4-fluorophenoxy)propan-2-OL: Similar structure but with a fluorine atom instead of chlorine.
1-[(2-Aminoethyl)amino]-3-(4-methylphenoxy)propan-2-OL: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
69595-42-2 |
|---|---|
Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
1-(2-aminoethylamino)-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C11H17ClN2O2/c12-9-1-3-11(4-2-9)16-8-10(15)7-14-6-5-13/h1-4,10,14-15H,5-8,13H2 |
InChI Key |
RIFUERARZSAMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CNCCN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
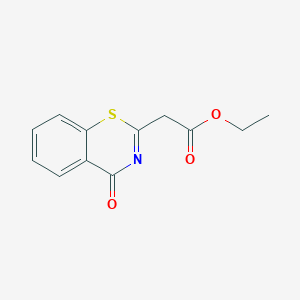
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)


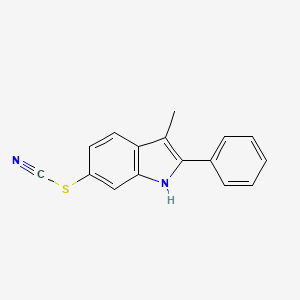
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)

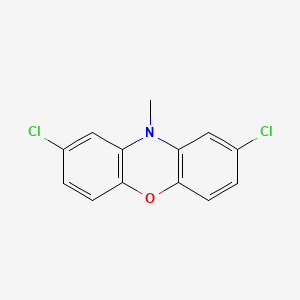

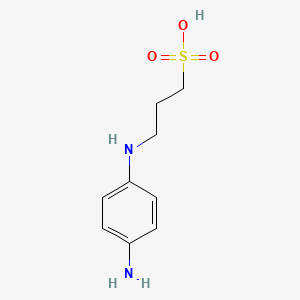
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
